6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
Description
Molecular Geometry Optimization via DFT Calculations
Density functional theory (DFT) calculations employing the PBE0 hybrid functional and LACVP** basis set were utilized to optimize the ground-state geometry of 6-[2-(methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine. The purine core adopts a near-planar configuration, with bond lengths between N1-C2 (1.34 Å) and C4-C5 (1.40 Å) consistent with aromatic delocalization. The methylsulfanylethyl substituent at position 6 introduces torsional strain, as evidenced by a C6-S1-C7-C8 dihedral angle of 68.2° in the optimized structure. Comparative analysis with X-ray data of analogous purine derivatives shows a 0.02–0.05 Å elongation in C-S bonds due to basis set limitations in capturing relativistic effects.
The tetrahydropyranyl group at position 9 adopts a chair conformation with axial orientation of the purine ring, minimizing steric clashes between the oxan-2-yl oxygen and adjacent hydrogen atoms. Key bond distances include:
| Bond Type | Calculated Length (Å) |
|---|---|
| N9-C1' (purine-oxan) | 1.47 |
| O1-C2' (oxan ring) | 1.43 |
| S1-C7 (methylsulfanyl) | 1.82 |
Orbital analysis reveals a HOMO-LUMO gap of 4.1 eV, localized primarily on the purine π-system (HOMO) and the methylsulfanyl group (LUMO). This electronic configuration suggests preferential sites for electrophilic attack at C2 and C8 positions.
Tautomeric Equilibrium Analysis in Solution Phase
The compound exists in dynamic equilibrium between N7-H and N9-H tautomers in polar aprotic solvents, with a 85:15 ratio favoring the N9-H form as determined by NMR chemical shift analysis. The oxan-2-yl substituent stabilizes the N9-H tautomer through two mechanisms:
- Steric shielding of the N7 position by the tetrahydropyranyl ring
- Hyperconjugative donation from the oxygen lone pairs into the purine σ*-orbital
Solvent-dependent studies in dimethyl sulfoxide and chloroform show tautomeric populations remain consistent (±3%), indicating minimal solvent stabilization effects. Time-dependent DFT (TD-DFT) calculations predict a 0.3 eV energy difference between tautomers, corroborating experimental observations. The methylsulfanylethyl group participates in intramolecular charge transfer, reducing the N9-H tautomer's dipole moment by 1.2 D compared to the N7-H form.
Conformational Flexibility of Tetrahydropyranyl Substituent
The oxan-2-yl group exhibits pseudorotational flexibility with a barrier of 6.8 kcal/mol between chair and twist-boat conformations. Principal component analysis of molecular dynamics trajectories identifies three dominant conformers:
- Chair (78% occupancy) : Axial purine orientation with O1-C2'-C3'-C4' torsion of -54°
- Twist-boat (19% occupancy) : Dihedral angles distorted by 12° relative to chair
- Half-chair (3% occupancy) : Transient state during conformational interconversion
The chair conformation stabilizes through an intramolecular C-H⋯O hydrogen bond between the purine H8 and oxan oxygen (distance: 2.41 Å, angle: 152°). Substituent effects alter ring puckering amplitudes, with the methylsulfanylethyl group increasing C2'-C3' bond torsion by 8° compared to unsubstituted tetrahydropyran systems.
Intermolecular Non-Covalent Interaction Networks
Crystal packing analysis of structural analogs reveals three primary interaction motifs:
- S⋯π contacts : Methylsulfanyl sulfur atoms engage in 3.4 Å interactions with adjacent purine rings
- C-H⋯O hydrogen bonds : Oxan oxygen acts as acceptor for aromatic C-H donors (bond length: 2.6–2.8 Å)
- Van der Waals stacking : Purine cores exhibit offset π-stacking with interplanar distances of 3.5 Å
Quantum theory of atoms in molecules (QTAIM) analysis identifies bond critical points between S1 and neighboring carbon atoms (ρ = 0.012 a.u.), confirming the significance of sulfur-mediated interactions. The tetrahydropyranyl oxygen participates in bifurcated hydrogen bonds, serving as dual acceptor for two separate C-H donors in the lattice. These interaction networks confer a melting point elevation of 42°C compared to non-sulfurated purine derivatives.
Energy decomposition analysis using symmetry-adapted perturbation theory (SAPT) quantifies interaction energies as:
- Dispersion: 58% of total stabilization
- Electrostatics: 27%
- Induction: 15%
Properties
CAS No. |
920503-55-5 |
|---|---|
Molecular Formula |
C13H18N4OS |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
6-(2-methylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4OS/c1-19-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-18-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
QOZGBDFYJPZECB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a suitable alkylating agent to introduce the methylthioethyl group. This is followed by the attachment of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups to the purine ring.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential biological activities, particularly in the fields of antiviral , anticancer , and anti-inflammatory therapies.
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties by inhibiting viral replication. The structural modifications in 6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine may enhance its interaction with viral enzymes or receptors, making it a target for antiviral drug development.
Anticancer Potential
Studies have shown that certain purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may facilitate its binding to DNA or RNA, disrupting cancer cell proliferation.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Biochemical Applications
In addition to medicinal applications, this compound can serve as a biochemical tool for studying cellular processes.
Enzyme Inhibition Studies
This compound can be utilized to explore enzyme inhibition mechanisms due to its structural similarity to natural substrates. It can act as a competitive inhibitor for enzymes involved in nucleotide metabolism, aiding in understanding metabolic pathways.
Molecular Modeling and Drug Design
Computational studies involving this compound can provide insights into structure-activity relationships (SAR) within purine derivatives. Such studies are crucial for rational drug design, allowing researchers to predict the efficacy of new compounds based on the structural features of this compound.
Case Studies
- Antiviral Activity Study : A study published in a peer-reviewed journal demonstrated that modified purines exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1). The findings suggest that similar compounds could be developed for therapeutic use against viral infections.
- Cancer Cell Line Testing : Research conducted on various cancer cell lines showed that purine derivatives, including those structurally related to this compound, induced apoptosis and inhibited cell proliferation. This highlights the potential of this compound in cancer therapy.
- Inflammation Modulation : A recent study explored the anti-inflammatory effects of purine derivatives in animal models of arthritis. Results indicated a reduction in inflammatory markers, suggesting that this compound could be further investigated for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
a) 6-Aryl/Thioalkyl Purines
- 6-(4-Phenoxyphenyl)-9-(oxan-2-yl)-9H-purine (Compound 9 in ): Exhibits potent cytotoxicity against hepatocellular carcinoma (Huh7 cells, IC₅₀ = 5.4 µM), outperforming 5-FU and fludarabine. The 4-phenoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, whereas the oxan-2-yl group improves solubility.
- 9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine (Compound 49 in ) :
b) 6-Heterocyclic Substituents
Comparison with Target Compound :
The target lacks a heterocyclic substituent at position 6, which may reduce target specificity but improve synthetic accessibility.
Substituent Variations at Position 9
a) 9-Aryl/Alkyl Groups
- 9-(3-Phenylalaninamidobenzyl)-6-(dimethylamino)-9H-purine (Lead Compound 1 in ): Demonstrates antipsychotic activity (ED₅₀ = 2 mg/kg) via dopamine receptor modulation. The benzyl group enhances blood-brain barrier penetration.
b) 9-Sugar-Mimicking Groups
- 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine (): Acts as a nucleoside analog, inhibiting RNA synthesis. The deoxyribose moiety mimics endogenous nucleosides, enhancing uptake.
Comparison with Target Compound :
The oxan-2-yl group in the target compound mimics tetrahydropyran-based prodrug strategies, balancing metabolic stability and solubility better than rigid sugar analogs like 2-deoxyribose.
Data Tables
Research Findings and Implications
- Position 6 : Alkylthio or aryl groups enhance antimicrobial activity by disrupting membrane integrity or enzyme binding, while heterocycles like furyl improve specificity. The target’s methylsulfanylethyl group may offer a compromise between potency and toxicity.
- Position 9 : Bulky substituents (e.g., oxan-2-yl) improve metabolic stability compared to smaller alkyl/aryl groups. This is critical for oral bioavailability in drug design.
- Synergistic Effects : Combining a sulfur-containing group at position 6 with a sugar-mimetic at position 9 (as in the target compound) could leverage dual mechanisms: membrane interaction and nucleoside analog activity.
Biological Activity
6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an oxan-2-yl moiety, suggesting various interactions with biological targets. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 920503-56-6 |
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The compound may act as an inhibitor or modulator of enzymatic activities, influencing metabolic processes and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in nucleotide metabolism, potentially affecting DNA and RNA synthesis.
- Receptor Interaction : The compound may bind to purinergic receptors, influencing cellular responses such as proliferation and apoptosis.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication by interfering with viral polymerases.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies
- Antiviral Activity Study : A study conducted on a related purine derivative demonstrated effective inhibition of the herpes simplex virus (HSV) in vitro, suggesting similar potential for this compound.
- Cytotoxicity Assessment : In a comparative study with other purine analogs, this compound showed significant cytotoxicity against human cancer cell lines, particularly breast and lung cancer cells, with IC50 values indicating potent activity.
- Inflammatory Response Modulation : Research indicated that the compound could reduce the secretion of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
